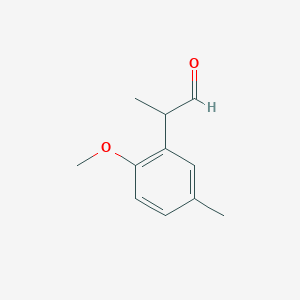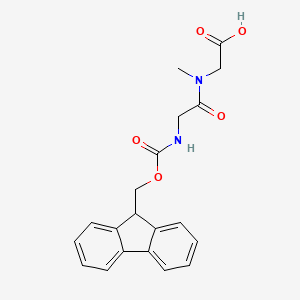
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group of glycine with the fluorenylmethoxycarbonyl (Fmoc) group, followed by the introduction of the N-methylacetamido moiety. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the sequential addition of protected amino acids. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition.
化学反応の分析
Types of Reactions
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, revealing the free amino group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles, including amines and alcohols, can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized forms of the compound.
科学的研究の応用
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialized materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved include interactions with various enzymes and receptors that facilitate peptide bond formation and cleavage.
類似化合物との比較
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid hydrate
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
What sets 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid apart from similar compounds is its specific structure that combines the Fmoc protecting group with an N-methylacetamido moiety. This unique combination allows for selective protection and deprotection steps in peptide synthesis, making it a valuable tool in the creation of complex peptides and proteins.
特性
分子式 |
C20H20N2O5 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C20H20N2O5/c1-22(11-19(24)25)18(23)10-21-20(26)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,21,26)(H,24,25) |
InChIキー |
WVPIPMUQTYTBQV-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)O)C(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


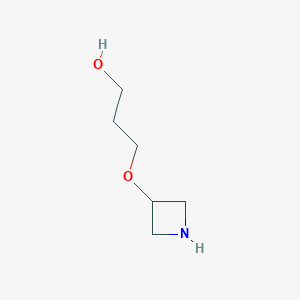
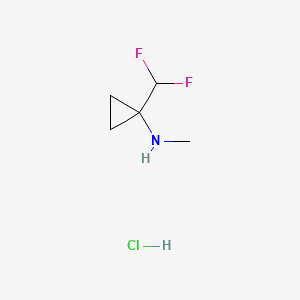
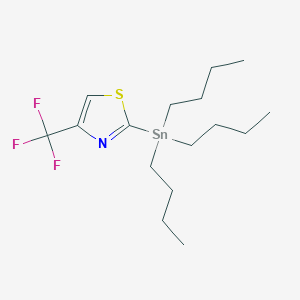
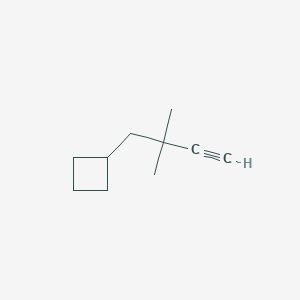
![5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13627095.png)
![Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13627097.png)
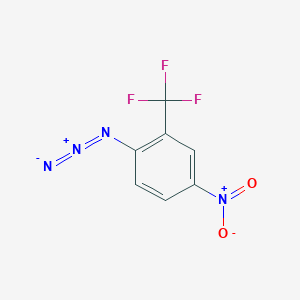
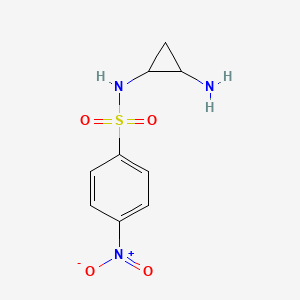
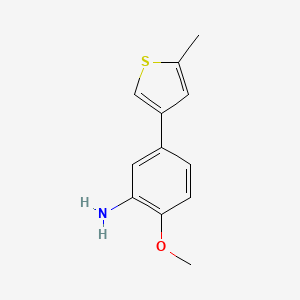
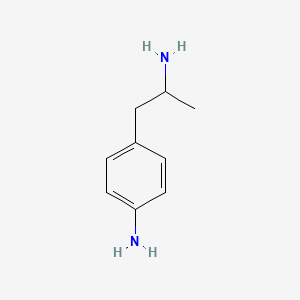
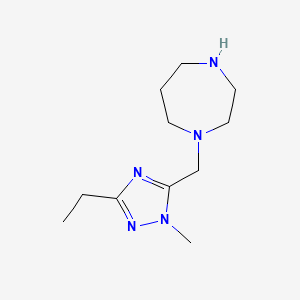

![6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13627144.png)
